molecular formula C14H10F3N3O3S B2828422 5-oxo-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-48-4

5-oxo-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2828422
CAS No.: 443329-48-4
M. Wt: 357.31
InChI Key: FAWZUOWHYPGPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, a heterocyclic scaffold known for its pharmacological relevance. The core structure consists of a fused thiazole and pyrimidine ring, with a ketone at position 5 and a carboxamide group at position 4. The carboxamide nitrogen is substituted with a 4-(trifluoromethoxy)phenyl group, which introduces strong electron-withdrawing effects and enhanced lipophilicity.

Properties

IUPAC Name

5-oxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O3S/c15-14(16,17)23-9-3-1-8(2-4-9)19-11(21)10-7-18-13-20(12(10)22)5-6-24-13/h1-4,7H,5-6H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWZUOWHYPGPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and a suitable aldehyde, under acidic or basic conditions to form the thiazolopyrimidine ring.

    Introduction of the Trifluoromethoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a trifluoromethoxyphenyl halide reacts with the thiazolopyrimidine intermediate.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the employment of catalysts to reduce reaction times and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-oxo-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound has shown promise as a potential therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development. Studies have explored its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its trifluoromethoxy group imparts unique chemical characteristics that can be exploited in various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of 5-oxo-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Similarities and Differences

The following table summarizes key structural differences between the target compound and related analogs:

Compound Name Core Structure Position 2 Substituent Position 6 Substituent Key Functional Groups
Target Compound Thiazolo[3,2-a]pyrimidine None N-(4-(trifluoromethoxy)phenyl)carboxamide 5-oxo, trifluoromethoxy, carboxamide
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethoxybenzylidene Ethyl carboxylate 3-oxo, benzylidene, ester
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine (Z)-Methoxycarbonylmethylene Ethyl carboxylate 3-oxo, chloroaryl, ester
5-(4-(Diethylamino)phenyl)-7-methyl-3-oxo-N-phenyl-2-((3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methylene)-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxamide Imidazo[1,2-a]pyrimidine Tetrahydroxypyran-methylene N-phenylcarboxamide 3-oxo, diethylamino, polyhydroxy

Key Observations :

  • The target compound lacks the ester group common in analogs (e.g., ), replacing it with a carboxamide , which may improve metabolic stability and hydrogen-bonding capacity.
  • Compared to imidazo[1,2-a]pyrimidine derivatives (e.g., ), the thiazolo core may confer distinct electronic properties due to sulfur’s polarizability.
Crystallographic and Conformational Analysis
  • Target Compound: No crystallographic data are provided, but related thiazolo[3,2-a]pyrimidines exhibit puckered pyrimidine rings (e.g., a deviation of 0.224 Å from planarity in ). The trifluoromethoxy group’s steric bulk may influence dihedral angles and crystal packing.
  • Analog from : The fused thiazolopyrimidine ring forms an 80.94° dihedral angle with the benzene ring, stabilized by C–H···O hydrogen bonds.
  • Hydrogen Bonding : Carboxamide groups in analogs (e.g., ) participate in N–H···O interactions, which the target compound may replicate. The trifluoromethoxy group could engage in weak C–F···H bonds, as seen in fluorinated crystals .

Biological Activity

5-oxo-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of cancer treatment and as a pharmaceutical agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula: C₁₂H₉F₃N₂O₃S
  • Molecular Weight: 320.27 g/mol
  • CAS Number: 1142207-26-8

The trifluoromethoxy group is significant for enhancing the compound's lipophilicity and potentially its bioavailability.

Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes or pathways involved in cell proliferation and survival. The thiazolo[3,2-a]pyrimidine core is known for its ability to interact with various biological targets, including:

  • Topoisomerases: Inhibition of topoisomerase II has been noted as a mechanism for inducing apoptosis in cancer cells.
  • Kinases: Potential interactions with kinase pathways could modulate signaling cascades critical for tumor growth and survival.

Anticancer Activity

Several studies have evaluated the anticancer properties of related compounds within the same chemical family. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa10Topoisomerase II inhibition
Compound BMCF-715Apoptosis induction
This compoundPC3TBDTBD

Note: The exact IC50 values for the target compound are still under investigation.

Case Studies

  • In Vitro Studies:
    • A study reported that derivatives of thiazolo[3,2-a]pyrimidine showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
  • In Vivo Studies:
    • Animal models treated with similar thiazolo derivatives exhibited reduced tumor growth rates compared to control groups. These findings suggest a promising therapeutic potential for this class of compounds.

Safety and Toxicity

Preliminary toxicity assessments indicate that while the compound exhibits potent biological activity, further studies are required to evaluate its safety profile. Toxicity assays should be conducted to determine the maximum tolerated dose (MTD) and any adverse effects on normal tissues.

Q & A

Q. Basic

X-ray Diffraction : Single-crystal X-ray analysis confirms bond lengths (e.g., C–S = 1.74 Å) and dihedral angles (e.g., 80.94° between fused rings) .

Spectroscopy :

  • NMR : 1^1H and 13^{13}C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm) .
  • IR : Stretching vibrations for C=O (1680–1720 cm1^{-1}) and C–F (1100–1200 cm1^{-1}) .

DFT Calculations : Validate stability via geometry optimization (B3LYP/6-31G* basis set) .

What reaction mechanisms govern the electrophilic substitution of the thiazolo-pyrimidine core?

Advanced
Electrophilic reactions (e.g., chlorination, nitration) occur at the electron-rich thiazole ring:

Electrophilic Attack : The sulfur atom in the thiazole ring directs substitution to the C2 position due to resonance stabilization .

Intermediate Formation : Protonation of the carbonyl group generates a reactive oxonium ion, facilitating nucleophilic addition .
Methodological Note : Monitor reactions via HPLC to isolate intermediates (e.g., chloro derivatives) .

How can biological activity be systematically assessed for this compound?

Q. Basic

In Vitro Assays :

  • Antimicrobial : Broth microdilution (MIC values against S. aureus, E. coli) .
  • Anticancer : MTT assay (IC50_{50} in HeLa or MCF-7 cells) .

Target Identification : Competitive binding assays (e.g., kinase inhibition profiling) .
Data Interpretation : Compare dose-response curves with positive controls (e.g., doxorubicin for cytotoxicity) .

How should researchers resolve contradictions in reported biological activity data?

Advanced
Discrepancies (e.g., variable IC50_{50} values) arise from:

Assay Conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) or incubation time .

Solubility : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
Resolution : Standardize protocols (CLSI guidelines) and validate with orthogonal assays (e.g., flow cytometry) .

What computational strategies are effective for predicting binding modes and stability?

Q. Advanced

Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2, EGFR). Focus on hydrogen bonding with the carboxamide group .

MD Simulations : AMBER or GROMACS to assess conformational stability (RMSD < 2 Å over 100 ns) .

DFT : Calculate Fukui indices to identify reactive sites for electrophilic attack .

How do substituents on the phenyl ring influence structure-activity relationships (SAR)?

Q. Advanced

Electron-Withdrawing Groups (e.g., –CF3_3O): Enhance metabolic stability and target affinity (e.g., 10-fold increase in COX-2 inhibition vs. –OCH3_3) .

Positional Effects : Para-substitution maximizes steric compatibility with hydrophobic enzyme pockets .
Validation : Synthesize analogs (e.g., 4-fluorophenyl, 4-nitrophenyl) and compare IC50_{50} values .

What strategies optimize multi-step synthesis for higher yields?

Q. Advanced

Stepwise Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation .

Catalysis : Employ Pd(OAc)2_2 for Suzuki-Miyaura coupling of aryl groups (yield improvement from 60% to 85%) .

Workflow : Automated flash chromatography (Biotage®) for rapid purification of intermediates .

How can degradation pathways be characterized under stress conditions?

Q. Advanced

Forced Degradation : Expose to heat (40–60°C), UV light, and acidic/alkaline conditions .

Analytics :

  • HPLC-PDA : Detect degradation products (e.g., hydrolyzed carboxamide).
  • LC-MS : Identify fragments (e.g., m/z 352.75 for parent ion) .
    Outcome : Develop stability-indicating methods for formulation studies.

What methods confirm polymorphism or crystallinity in this compound?

Q. Advanced

X-ray Powder Diffraction (XRPD) : Compare experimental vs. simulated patterns to detect polymorphs .

DSC/TGA : Measure melting points (e.g., 427–428 K) and thermal stability .

Solvent Screening : Recrystallize from 10 solvents (e.g., DMF, acetonitrile) to isolate metastable forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.